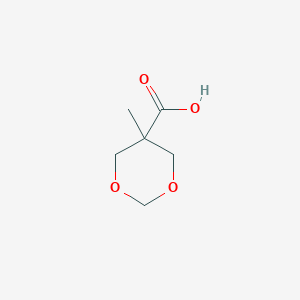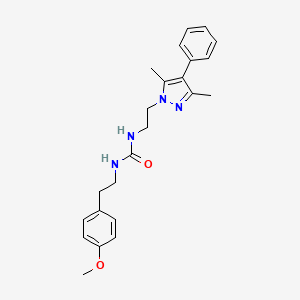![molecular formula C11H13ClN2O2 B2465972 Ethyl 2-chloro-2-[(2-methylphenyl)hydrazinylidene]acetate CAS No. 64989-46-4](/img/structure/B2465972.png)
Ethyl 2-chloro-2-[(2-methylphenyl)hydrazinylidene]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-chloro-2-[(2-methylphenyl)hydrazinylidene]acetate is a chemical compound with the molecular formula C11H13ClN2O3 . It is used in scientific research and has diverse applications in areas such as organic synthesis, drug discovery, and material science.
Molecular Structure Analysis
The molecule of this compound is planar and adopts a Z conformation about the C=N double bond . In the crystal, molecules are linked via an N-H⋯O hydrogen bond, forming zigzag chains propagating along [010]. These chains are consolidated by C-H⋯O hydrogen bonds .Physical And Chemical Properties Analysis
This compound has a molecular weight of 256.69 . It has a melting point of 94°C and a predicted boiling point of 349.0±44.0 °C . The compound is slightly soluble in chloroform and methanol .Aplicaciones Científicas De Investigación
1. X-ray Powder Diffraction Data
Ethyl 2-chloro-2-[(2-methylphenyl)hydrazinylidene]acetate has been studied using X-ray powder diffraction. This method provides data on unit-cell parameters and space group, essential for understanding the crystal structure of the compound. This type of research is pivotal for material science and pharmaceuticals, where crystal structure influences a compound's properties and interactions (Wang et al., 2016).
2. Comparative Metabolism in Human and Rat Liver Microsomes
Studies have been conducted on the metabolism of chloroacetamide herbicides, including derivatives similar to this compound, in human and rat liver microsomes. This research is critical for understanding how such compounds are processed in biological systems, which is vital for both environmental and pharmacological contexts (Coleman et al., 2000).
3. Synthesis and Screening for Analgesic and Anti-inflammatory Activities
Research into the synthesis and characterization of derivatives of similar compounds has led to the discovery of potential analgesic and anti-inflammatory activities. Such studies contribute significantly to the development of new pharmaceuticals (Dewangan et al., 2015).
4. Corrosion Inhibition Studies
Investigations into the use of quinoxalines compounds, including derivatives of this compound, as corrosion inhibitors for metals like copper highlight the potential industrial applications of these compounds (Zarrouk et al., 2014).
5. Soil Interaction and Agricultural Impact
The interaction of similar compounds with soil, including adsorption and mobility, has been studied. This is crucial for understanding the environmental impact of such compounds, especially in agricultural settings (Banks & Robinson, 1986).
Safety and Hazards
Propiedades
IUPAC Name |
ethyl 2-chloro-2-[(2-methylphenyl)hydrazinylidene]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c1-3-16-11(15)10(12)14-13-9-7-5-4-6-8(9)2/h4-7,13H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOCJALLQHWBON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2465899.png)





![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide](/img/structure/B2465905.png)

![5-Acetyl-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-3-carboxylic acid](/img/structure/B2465908.png)
![4-[5-(2-chloro-7-methoxyquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2465909.png)
![3-(3,4-dimethylphenylsulfonyl)-N-(1-phenylpropan-2-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2465910.png)
![4-bromo-N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2465911.png)
